FAK Enzymatic Potency: PF-562271 IC50 1.5 nM vs. Defactinib 0.6 nM and VS-4718 1.5 nM
In cell-free recombinant kinase assays, PF-562271 inhibits FAK with an IC50 of 1.5 nM [1]. By comparison, defactinib (VS-6063) exhibits a reported FAK IC50 of 0.6 nM, and VS-4718 (PND-1186) exhibits an IC50 of 1.5 nM [2]. PF-562271's potency is therefore equivalent to VS-4718 and approximately 2.5-fold less potent than defactinib in this isolated enzymatic context, providing a reference baseline for experimental design where differential potency may be a critical selection factor.
| Evidence Dimension | FAK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Defactinib: 0.6 nM; VS-4718: 1.5 nM |
| Quantified Difference | Equivalent to VS-4718; 2.5-fold less potent than defactinib |
| Conditions | Cell-free recombinant FAK kinase assay, ATP-competitive conditions |
Why This Matters
Quantitative potency data enables researchers to select the appropriate FAK inhibitor based on required target engagement thresholds in specific experimental systems, particularly when comparing compounds with differing enzymatic IC50 values.
- [1] Roberts WG, Ung E, Whalen P, Cooper B, Hulford C, Autry C, Richter D, Emerson E, Lin J, Kath J, Coleman K, Yao L, Martinez-Alsina L, Lorenzen M, Berliner M, Luzzio M, Patel N, Schmitt E, LaGreca S, Jani J, Wessel M, Marr E, Griffor M, Vajdos F. Antitumor activity and pharmacology of a selective focal adhesion kinase inhibitor, PF-562,271. Cancer Res. 2008;68(6):1935-1944. View Source
- [2] Pang XJ, Liu XJ, Liu Y, Liu WB, Li YR, Yu GX, Tian XY, Zhang YB, Song J, Jin CY, Zhang SY. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy. Molecules. 2021;26(23):7250. Table 1. View Source
